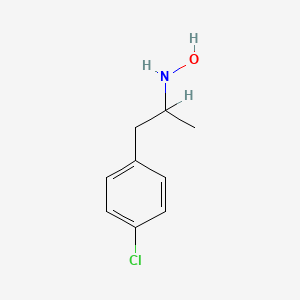
4-Chloro-N-hydroxy-alpha-methylbenzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is an organic compound that belongs to the class of amines This compound features a hydroxyl group, a methyl group, and a chlorophenyl group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde, methylamine, and hydroxylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-chlorobenzaldehyde with methylamine under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydroxylamine, resulting in the formation of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanone, while reduction may produce N-methyl-2-(4-chlorophenyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The hydroxyl group and amine functionality allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxy-1-methyl-2-(4-fluorophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-bromophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-methylphenyl)ethanamine
Uniqueness
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
63-93-4 |
|---|---|
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,7,11-12H,6H2,1H3 |
InChI-Schlüssel |
BZXHPTZUMNWGRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)Cl)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


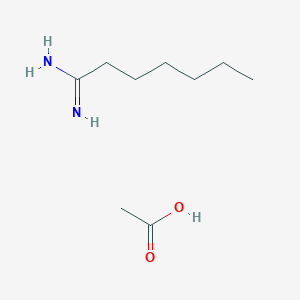
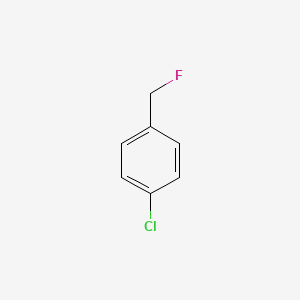
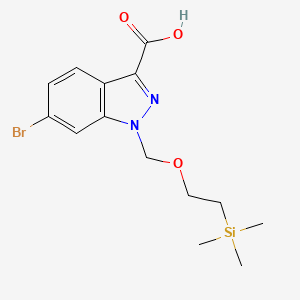
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
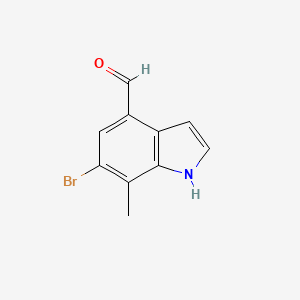
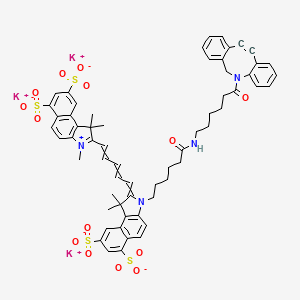


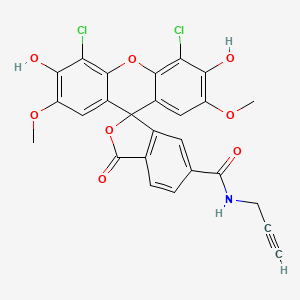
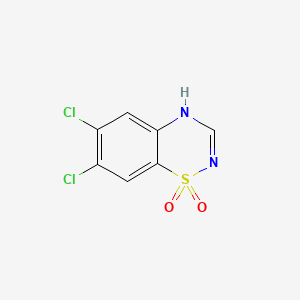
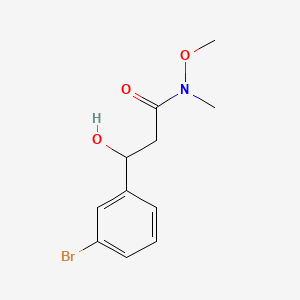

![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
